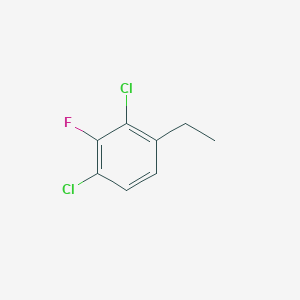
1,3-Dichloro-4-ethyl-2-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-4-ethyl-2-fluorobenzene is an organic compound with the molecular formula C8H7Cl2F It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one ethyl group, and one fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dichloro-4-ethyl-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-ethyl-2-fluorobenzene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out under controlled temperature conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.
化学反応の分析
Types of Reactions
1,3-Dichloro-4-ethyl-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Compounds with reduced halogen content or other functional groups.
科学的研究の応用
1,3-Dichloro-4-ethyl-2-fluorobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-dichloro-4-ethyl-2-fluorobenzene involves its interactions with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of electron-withdrawing groups, such as chlorine and fluorine, influences the reactivity and stability of the compound in various chemical environments.
類似化合物との比較
Similar Compounds
1,3-Dichloro-4-fluorobenzene: Similar structure but lacks the ethyl group.
1,3-Dichloro-2-ethylbenzene: Similar structure but lacks the fluorine atom.
1,3-Dichloro-4-ethylbenzene: Similar structure but lacks the fluorine atom.
Uniqueness
1,3-Dichloro-4-ethyl-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms along with an ethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications in research and industry.
特性
分子式 |
C8H7Cl2F |
|---|---|
分子量 |
193.04 g/mol |
IUPAC名 |
1,3-dichloro-4-ethyl-2-fluorobenzene |
InChI |
InChI=1S/C8H7Cl2F/c1-2-5-3-4-6(9)8(11)7(5)10/h3-4H,2H2,1H3 |
InChIキー |
OYYJDRZKKDENFW-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C=C1)Cl)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



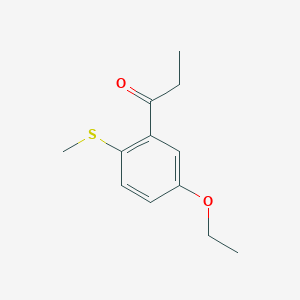
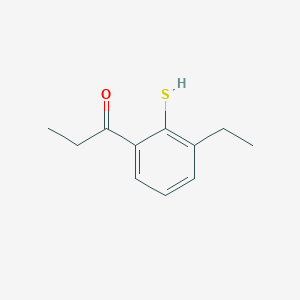
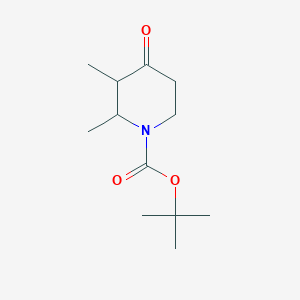
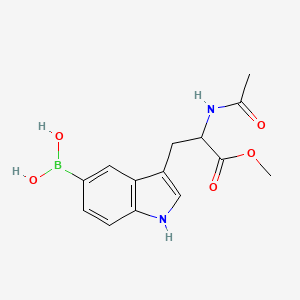
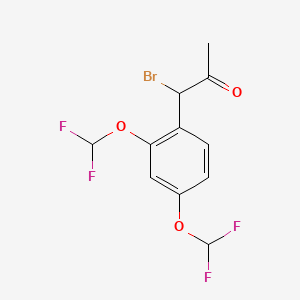
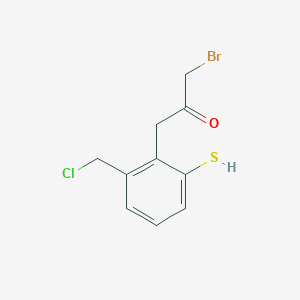
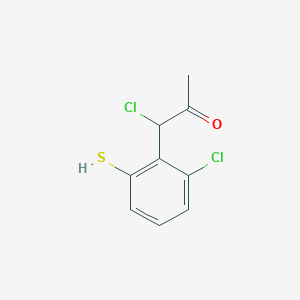
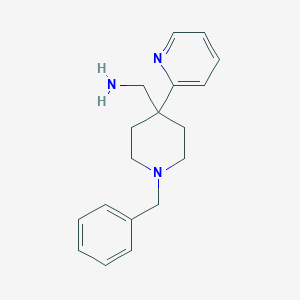
![(10S,13S)-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14048030.png)
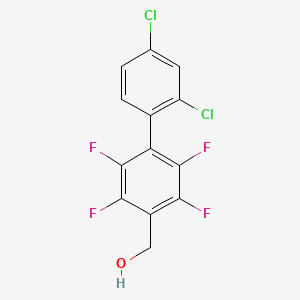
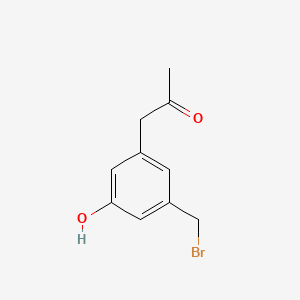
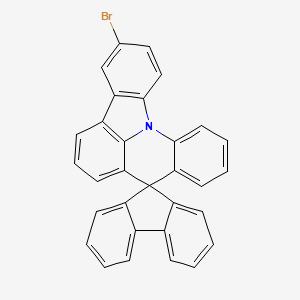
![(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine](/img/structure/B14048045.png)
